N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-difluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4S/c20-13-8-9-17(16(21)11-13)23-19(26)18(25)22-12-14-5-4-10-24(14)29(27,28)15-6-2-1-3-7-15/h1-3,6-9,11,14H,4-5,10,12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIQRMZBWZXKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the benzenesulfonyl group. The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The benzenesulfonyl group is then introduced through a sulfonylation reaction, which involves the reaction of benzene with a sulfonyl chloride in the presence of a base.
The final step involves the coupling of the pyrrolidine derivative with the difluorophenyl ethanediamide. This coupling reaction is usually carried out under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations:
- Target Compound vs. Benzodioxolyl Analogs () : The benzenesulfonyl group in the target compound may improve aqueous solubility compared to the benzodioxolyl group, which is more lipophilic. The 2,4-difluorophenyl substituent offers metabolic stability advantages over the 4-fluorophenyl-piperazinyl group in , which could be prone to oxidative N-dealkylation.
- Target Compound vs. The methylsulfanyl group in increases lipophilicity, whereas the pyrrolidinylmethyl group in the target compound balances solubility and membrane permeability.
- Target Compound vs. W-15 (): While W-15 is a sulfonamide-based opioid analog, the target compound’s ethanediamide core allows for distinct hydrogen-bonding interactions.
Research Findings and Hypotheses
Pharmacological Implications
- The benzenesulfonyl group may confer protease or kinase inhibitory activity, as seen in sulfonamide-containing drugs (e.g., COX-2 inhibitors) .
- Fluorine substituents (2,4-difluorophenyl) are known to enhance blood-brain barrier penetration and metabolic stability, making the target compound a candidate for central nervous system targets .
Biological Activity
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-difluorophenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a benzenesulfonyl group, suggest various biological activities. This article explores the biological activity of this compound, synthesizing available research findings and data.
Chemical Structure and Properties
- Molecular Formula : C23H29N3O6S
- Molecular Weight : 475.6 g/mol
- CAS Number : 887219-31-0
The compound's structure includes a pyrrolidine ring, which is known for its ability to interact with various biological targets. The presence of a difluorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nitric Oxide Production : Preliminary studies indicate that compounds with similar structural motifs may inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties.
- Interaction with Biological Targets : The sulfonamide group enhances the compound's ability to participate in nucleophilic substitutions, potentially allowing it to interact effectively with various proteins and enzymes involved in disease pathways.
- Pharmacological Effects : Similar compounds have demonstrated activities such as analgesic effects, anti-inflammatory actions, and antibacterial properties due to their structural characteristics.
Case Studies
- Anti-inflammatory Potential : A study exploring the anti-inflammatory effects of sulfonamide derivatives found that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Cancer Research : Another investigation into pyrrolidine-based compounds revealed their effectiveness as inhibitors of cancer cell proliferation in various tumor types. The mechanisms involved included modulation of signaling pathways associated with cell growth and apoptosis .
Synthesis and Modification
The synthesis of this compound typically involves multiple steps including the formation of the pyrrolidine ring and subsequent functionalization with the benzenesulfonyl and difluorophenyl groups. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
